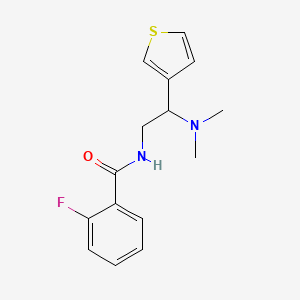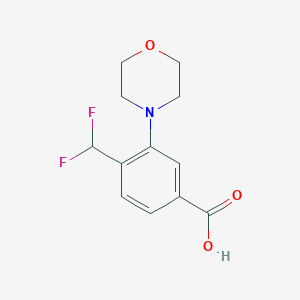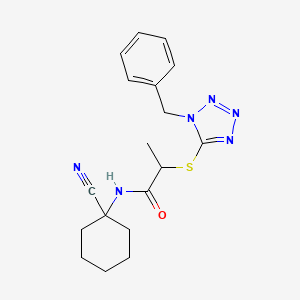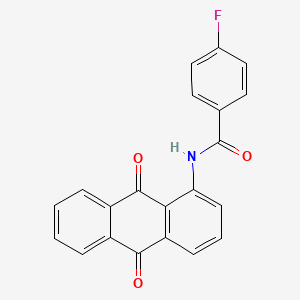
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide is a derivative of anthraquinone, which is characterized by the presence of a 9,10-dioxo-9,10-dihydroanthracen-1-yl moiety. This structural motif is known for its potential applications in various fields, including medicinal chemistry and material science due to its unique chemical properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of an appropriate benzoyl chloride or benzoic acid with 1-aminoanthraquinone. In the case of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, 2-methylbenzoyl chloride is used as the starting material . The synthesis process is typically followed by characterization using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS to confirm the structure of the synthesized compound.
Molecular Structure Analysis
The molecular structure and geometry of similar anthracene derivatives have been studied using both experimental and computational methods. For instance, the compound N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide was investigated using DFT/B3LYP functional with the 6-311G(d,p) basis set, which provided insights into the vibrational wavenumbers, NMR chemical shifts, and electronic absorption wavelengths . Such studies are crucial for understanding the electronic properties and reactivity of the compound.
Chemical Reactions Analysis
The presence of an N,O-bidentate directing group in these compounds suggests their suitability for metal-catalyzed C-H bond functionalization reactions . This characteristic allows for the potential development of novel reactions and the synthesis of complex molecules that could have significant applications in various chemical industries.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene derivatives are often influenced by their molecular structure. The experimental and theoretical data on molecular geometry and spectral results typically show good agreement, which helps in predicting the behavior of these compounds under different conditions . Additionally, the pharmacological effects of similar compounds, such as the novel 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamide derivatives, have been studied for their antihyperlipidemic effects, demonstrating the potential medicinal applications of these molecules .
Scientific Research Applications
Synthesis and Characterization
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-fluorobenzamide and its derivatives have been explored in various scientific research applications, primarily focusing on their synthesis, characterization, and potential as therapeutic agents. One significant study reported the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide by reacting 2-methylbenzoyl chloride with 1-aminoanthraquinone. This compound, characterized by spectroscopic methods, highlights its potential for metal-catalyzed C-H bond functionalization reactions due to its N,O-bidentate directing group (Al Mamari & Al Sheidi, 2020).
Antimicrobial Activity
Further studies have synthesized new amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide, demonstrating antibacterial and antifungal activities. These derivatives showed significant potential against Mycobacterium luteum, Aspergillus niger, and Candida tenuis, suggesting their relevance in antimicrobial research (Zvarich et al., 2014).
Antiproliferative and Tubulin Polymerization Inhibition
Novel benzylidene-9(10H)-anthracenones have been synthesized and evaluated for their antiproliferative activity, particularly against leukemia cells. These compounds, especially the 3-hydroxy-4-methoxybenzylidene analogue, displayed significant activity by inducing cell cycle arrest and apoptosis in tumor cell lines. Their mechanism of action, inhibiting tubulin polymerization, positions them as promising agents for cancer therapy (Prinz et al., 2003).
Antioxidant and Antiplatelet Activity
Another area of research focuses on the antioxidant and antiplatelet activities of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides. These compounds were synthesized and evaluated for their ability to scavenge radicals and inhibit platelet aggregation, revealing promising antioxidant properties and potential therapeutic applications in cardiovascular diseases (Stasevych et al., 2022).
Future Directions
Mechanism of Action
Target of Action
It is known that the compound possesses an n, o-bidentate directing group, which is potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing their activity and potentially altering cellular processes.
Mode of Action
It is known that the compound can participate in c-h bond functionalization reactions . In these reactions, the compound’s N, O-bidentate directing group coordinates with a metal ion, bringing it into proximity with C-H bonds to be functionalized . The thermodynamic stability of the resulting cyclometallated complexes determines which C-H bonds are cleaved and thus functionalized .
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO3/c22-13-10-8-12(9-11-13)21(26)23-17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDNYKCUMYVNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

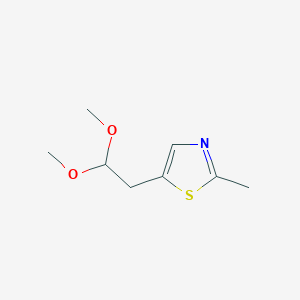

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2520772.png)
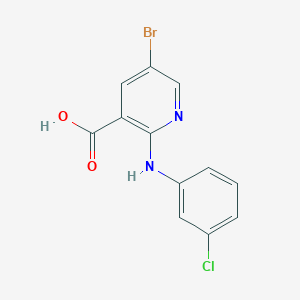
![2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B2520777.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)
![ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate](/img/structure/B2520781.png)

![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)
